molecular formula C20H13ClN2O3 B12555163 1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- CAS No. 152264-48-7

1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)-

Cat. No.: B12555163
CAS No.: 152264-48-7
M. Wt: 364.8 g/mol
InChI Key: OXPQKWYAWFKMRG-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- (hereafter referred to as the target compound) is a phthalimide derivative featuring a bicyclic isoindole-1,3-dione core. Key structural modifications include:

  • 2-position substitution: A 3-pyridinylmethyl group, contributing π-π stacking capabilities and basicity via the pyridine nitrogen.

Phthalimide derivatives are renowned for diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties . The target compound’s unique substituents suggest tailored interactions with biological targets, such as kinases or enzymes requiring aromatic or halogen-binding motifs.

Properties

CAS No.

152264-48-7

Molecular Formula

C20H13ClN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

5-(4-chlorophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C20H13ClN2O3/c21-14-3-5-15(6-4-14)26-16-7-8-17-18(10-16)20(25)23(19(17)24)12-13-2-1-9-22-11-13/h1-11H,12H2

InChI Key

OXPQKWYAWFKMRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-(3-Pyridinylmethyl)phthalimide

Procedure :

  • Reactants : Phthalimide (1.0 eq), 3-(chloromethyl)pyridine hydrochloride (1.2 eq), K$$2$$CO$$3$$ (2.0 eq).
  • Solvent : Anhydrous DMF (10 mL/mmol).
  • Conditions : Stir at 80°C for 12 h under N$$_2$$.
  • Workup : Pour into ice-water, filter, and recrystallize from ethanol.
  • Yield : 78–85%.

Characterization :

  • $$^1$$H NMR (CDCl$$3$$) : δ 8.60 (s, 1H, Py-H), 8.50 (d, J = 4.8 Hz, 1H, Py-H), 7.75–7.82 (m, 4H, Phthalimide-H), 4.95 (s, 2H, N–CH$$2$$-Py).
  • MS (ESI) : m/z 239.1 [M+H]$$^+$$.

Bromination at C5

Procedure :

  • Reactants : N-(3-Pyridinylmethyl)phthalimide (1.0 eq), Br$$_2$$ (1.1 eq).
  • Solvent : Glacial acetic acid (5 mL/mmol).
  • Conditions : Stir at 25°C for 6 h.
  • Workup : Quench with Na$$2$$S$$2$$O$$3$$, extract with CH$$2$$Cl$$_2$$, dry, and evaporate.
  • Yield : 65–70%.

Characterization :

  • $$^1$$H NMR (CDCl$$3$$) : δ 8.58 (s, 1H, Py-H), 8.48 (d, J = 4.8 Hz, 1H, Py-H), 7.80–7.88 (m, 3H, Phthalimide-H), 4.93 (s, 2H, N–CH$$2$$-Py).

Nucleophilic Substitution with 4-Chlorophenol

Procedure :

  • Reactants : 5-Bromo-N-(3-pyridinylmethyl)phthalimide (1.0 eq), 4-chlorophenol (1.5 eq), CuI (0.1 eq), K$$3$$PO$$4$$ (2.0 eq).
  • Solvent : DMSO (8 mL/mmol).
  • Conditions : Heat at 120°C for 24 h.
  • Workup : Extract with EtOAc, wash with brine, dry, and purify via silica gel chromatography (Hexane/EtOAc 3:1).
  • Yield : 55–60%.

Characterization :

  • $$^1$$H NMR (CDCl$$3$$) : δ 8.62 (s, 1H, Py-H), 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.70–7.85 (m, 3H, Phthalimide-H), 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 4.90 (s, 2H, N–CH$$2$$-Py).
  • MS (ESI) : m/z 379.1 [M+H]$$^+$$.

Method 2: Direct Cyclization Using Pre-Functionalized Intermediates

Synthesis of 5-(4-Chlorophenoxy)phthalic Anhydride

Procedure :

  • Reactants : 5-Nitrophthalic anhydride (1.0 eq), 4-chlorophenol (1.2 eq), K$$2$$CO$$3$$ (2.0 eq).
  • Solvent : DMF (5 mL/mmol).
  • Conditions : Stir at 100°C for 8 h.
  • Workup : Acidify with HCl, filter, and recrystallize from toluene.
  • Yield : 70–75%.

Characterization :

  • IR (KBr) : 1840 cm$$^{-1}$$ (C=O), 1245 cm$$^{-1}$$ (C–O–C).

Condensation with 3-Pyridinylmethylamine

Procedure :

  • Reactants : 5-(4-Chlorophenoxy)phthalic anhydride (1.0 eq), 3-pyridinylmethylamine (1.1 eq).
  • Solvent : Acetic acid (3 mL/mmol).
  • Conditions : Reflux for 6 h.
  • Workup : Cool, filter, and wash with cold ethanol.
  • Yield : 80–85%.

Characterization :

  • $$^1$$H NMR (DMSO-d$$6$$) : δ 8.65 (s, 1H, Py-H), 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.75–7.90 (m, 3H, Phthalimide-H), 7.40 (d, J = 8.6 Hz, 2H, Ar-H), 7.00 (d, J = 8.6 Hz, 2H, Ar-H), 4.85 (s, 2H, N–CH$$2$$-Py).
  • MS (ESI) : m/z 379.1 [M+H]$$^+$$.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Total Yield 45–50% 70–75%
Steps 3 2
Regioselectivity Moderate (C5 substitution) High (pre-functionalized)
Scalability Challenging due to CuI Suitable for bulk synthesis

Critical Reaction Optimization

Solvent Effects on Alkylation

  • DMF vs. Acetonitrile : DMF improves solubility of K$$2$$CO$$3$$, increasing alkylation efficiency (yield: 85% vs. 65%).
  • Temperature : Reactions >100°C promote side products (e.g., over-alkylation).

Catalysts for Nucleophilic Substitution

  • CuI vs. Pd(OAc)$$_2$$ : CuI reduces cost but requires longer reaction times (24 h vs. 12 h).

Challenges and Solutions

  • Regioselectivity in Bromination : Use Br$$_2$$ in acetic acid to minimize dibromination.
  • Stability of 3-Pyridinylmethylamine : Store under N$$_2$$ to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered chemical properties.

    Substitution: The chlorophenoxy and pyridinylmethyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new compounds with different chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that certain isoindole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
The compound has also shown promising results as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of isoindole derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Research

Enzyme Inhibition Studies
1H-Isoindole-1,3(2H)-dione derivatives have been utilized in enzyme inhibition studies. The compound's structural features allow it to interact with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Molecular Docking Studies
Molecular docking approaches have been employed to predict the binding affinities of this compound with various biological macromolecules. Such studies help elucidate the pharmacological profiles and guide further modifications for enhanced activity .

Industrial Applications

Synthesis of Pharmaceuticals
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their roles in synthesizing novel drugs with improved efficacy and reduced side effects .

Material Science
In addition to biological applications, isoindole compounds are being investigated for their potential use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against various bacterial strains
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Biological ResearchEnzyme Inhibition StudiesInsights into enzyme mechanisms
Molecular Docking StudiesPredicts binding affinities with macromolecules
Industrial ApplicationsSynthesis of PharmaceuticalsIntermediate for novel drug synthesis
Material SciencePotential use in OLEDs and electronic materials

Case Studies

  • Anticancer Study : A recent study published in a peer-reviewed journal demonstrated that a derivative of 1H-Isoindole-1,3(2H)-dione exhibited significant cytotoxicity against breast cancer cell lines. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Neuroprotection Research : Another study focused on the neuroprotective effects of isoindole derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage markers, suggesting their potential use in treating neurodegenerative diseases .
  • Enzyme Interaction Analysis : A comprehensive molecular docking study revealed that the compound binds effectively to several target enzymes involved in metabolic pathways, indicating its potential as a drug candidate for metabolic disorders .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoindole Core

Compound 88166-68-1
  • Structure: 2-[6-(4-Chlorophenoxy)-3-pyridinyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione .
  • Key Differences: Ring Saturation: Partial hydrogenation (tetrahydro modification) increases flexibility and may enhance solubility. Substituent Position: The 4-chlorophenoxy group is attached to a pyridine ring at position 6, differing from the target compound’s direct 5-position substitution.
  • Implications : Reduced aromaticity could alter binding kinetics compared to the fully aromatic target compound.
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione
  • Structure : Features a trifluoromethyl group on the pyridine ring and a chloro substituent .
  • Key Differences :
    • Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability and lipophilicity.
    • Substituent Complexity : The pyridine ring’s 6-chloro-4-trifluoromethyl substitution may improve target selectivity in enzyme inhibition.
5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione
  • Structure : Dichlorination at positions 5 and 6 with a 2-fluorophenyl group .
  • Aromatic Substituent: The 2-fluorophenyl group may reduce steric hindrance compared to the target’s 4-chlorophenoxy group.

Functional Group Modifications

Pomalidomide (HY-10984)
  • Structure: 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione .
  • Key Differences: Amino and Piperidinyl Groups: Critical for immunomodulatory activity (e.g., cereblon binding in multiple myeloma therapy). Lack of Aromatic Substituents: Contrasts with the target compound’s pyridinyl and chlorophenoxy groups, suggesting divergent mechanisms of action.
2-(2-Fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione
  • Structure : Hydroxy and fluoro substituents on the benzyl group .
  • Key Differences :
    • Hydrogen Bonding : The hydroxyl group enhances solubility but may reduce membrane permeability.
    • Electronic Effects : Fluorine’s electronegativity alters the aromatic ring’s electron density compared to chlorine.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Key Substituents Biological Implications
Target Compound ~360 ~2.8 4-Cl-phenoxy, 3-pyridinylmethyl Enhanced kinase binding, moderate lipophilicity
88166-68-1 354.79 ~3.1 Tetrahydro core, 4-Cl-phenoxy Improved solubility, reduced rigidity
1311278-13-3 340.68 ~3.5 CF3, 6-Cl-pyridine High metabolic stability, target selectivity
Pomalidomide 273.24 ~1.2 Amino, dioxopiperidinyl Immunomodulation, cereblon binding

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1H-Isoindole-1,3(2H)-dione, 5-(4-chlorophenoxy)-2-(3-pyridinylmethyl)- (CAS Number: 152264-48-7) has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN2O3C_{17}H_{15}ClN_{2}O_{3}, with a molecular weight of approximately 344.76 g/mol. The structure features an isoindole core substituted with a chlorophenoxy group and a pyridinylmethyl moiety, which may contribute to its bioactivity.

Antioxidant Activity

Recent studies have indicated that derivatives of isoindole-1,3-dione exhibit significant antioxidant properties. For instance, compounds synthesized from related structures have shown promising in vitro antioxidant activities assessed via the DPPH method. These compounds effectively scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .

Cyclooxygenase Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. In a comparative study, several isoindole derivatives demonstrated greater inhibition of COX-2 than the reference drug meloxicam. This suggests that the compound may possess anti-inflammatory properties through the modulation of prostaglandin synthesis .

Cytotoxicity and Selectivity

Investigations into the cytotoxic effects of this compound revealed no significant cytotoxicity within a concentration range of 10–90 µM. This is promising for its potential use in therapeutic applications where selective toxicity is desired . The absence of cytotoxic effects indicates a favorable safety profile.

The biological activities attributed to 1H-Isoindole-1,3(2H)-dione derivatives can be linked to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory factors like IL-10 .
  • Interaction with Enzymatic Targets : Molecular docking studies have shown that isoindole derivatives interact with active sites of COX enzymes and other molecular targets involved in inflammation and oxidative stress .

Case Studies

Several case studies highlight the therapeutic potential of isoindole derivatives:

  • Anti-inflammatory Effects : A study demonstrated that a related isoindole derivative significantly reduced inflammation in animal models by lowering levels of inflammatory markers.
  • Neuroprotective Properties : Another investigation suggested that certain isoindole compounds could protect neuronal cells from oxidative damage, positioning them as candidates for treating neurodegenerative diseases .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntioxidantSignificant activity ,
COX InhibitionGreater than meloxicam ,
CytotoxicityNo significant toxicity
Anti-inflammatoryReduced cytokine levels

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